5-Amino-2-methyl-benzoic acid hydrochloride salt
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Overview
Description
5-Amino-2-methyl-benzoic acid hydrochloride salt is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and a methyl group at the 2nd carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-benzoic acid hydrochloride salt typically involves the nitration of 2-methylbenzoic acid, followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the 5th position, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves the formation of the hydrochloride salt by reacting the amino compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-benzoic acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Amino-2-methyl-benzoic acid hydrochloride salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-benzoic acid hydrochloride salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydrochloride salt form.
5-Methylanthranilic acid: Another derivative of benzoic acid with similar functional groups.
Uniqueness
5-Amino-2-methyl-benzoic acid hydrochloride salt is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in certain chemical reactions .
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-amino-2-methylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
LJVJHDAZRQCREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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